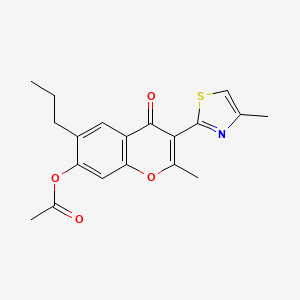

2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Chemical Reactions

Design and Synthesis of Thiazolidin-4-ones

Research by Čačić et al. (2009) involved the synthesis of thiazolidin-4-ones based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid methyl ester, a related compound. This study highlights the potential of similar chromen-based compounds in the synthesis of new chemical entities with potential applications (Čačić et al., 2009).

Coumarinyl 1,2,4-Triazoles Synthesis

Molnar et al. (2019) studied the synthesis of 1,2,4-triazoles from coumarinyl hydrazides. These findings may suggest the potential use of similar compounds in the creation of complex molecules with varied applications (Molnar et al., 2019).

Quantum Chemical Studies

Al-Amiery et al. (2016) conducted quantum chemical studies on new coumarins, providing insights into the molecular properties of such compounds. This research could inform the use of similar chromen-based compounds in advanced chemical analyses (Al-Amiery et al., 2016).

Synthesis of Pyrazolopyrimidines and Imidazothiazoles

Rao and Reddy (2008) focused on synthesizing pyrazolopyrimidines and imidazothiazoles from chromen-2-ones, indicating the versatility of chromen-based compounds in synthesizing various heterocyclic compounds (Rao & Reddy, 2008).

Biological and Medicinal Applications

Antimicrobial Activity

Čačić et al. (2006) explored the synthesis of several derivatives from a chromen-based hydrazide, which were tested for antibacterial activity. This suggests potential antimicrobial applications for similar compounds (Čačić et al., 2006).

Docking Studies for Breast Cancer

Abd El Ghani et al. (2022) conducted docking studies on chromenopyridine derivatives, assessing their potential in breast cancer treatment. This highlights the potential therapeutic applications of similar chromen-based compounds (Abd El Ghani et al., 2022).

Anti-proliferative Activity against Cancer Cells

Venkateswararao et al. (2014) synthesized bis-chromenone derivatives and evaluated their anti-cancer activity, indicating the potential of similar compounds in cancer research (Venkateswararao et al., 2014).

Advanced Chemical Synthesis and Characterization

Ionic Liquid Catalyst in Synthesis

Ghashang et al. (2016) described the use of an ionic liquid catalyst for synthesizing thiazolidin-4-one derivatives, showcasing an eco-friendly approach that could be applicable to similar chromen-based compounds (Ghashang et al., 2016).

Condensed Furylacetic Acids Synthesis

Gorbunov et al. (2018) developed a method for synthesizing furylacetic acids based on multicomponent condensation, which could be relevant for similar chromen-based compounds (Gorbunov et al., 2018).

Mechanism of Action

While the mechanism of action of the specific compound you mentioned is not known, thiazoles are found in many potent biologically active compounds and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Thiazole derivatives have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on synthesizing new thiazole derivatives and testing their biological activity. Additionally, computational studies could be used to predict the properties and potential uses of these compounds .

Properties

IUPAC Name |

[2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-5-6-13-7-14-16(8-15(13)24-12(4)21)23-11(3)17(18(14)22)19-20-10(2)9-25-19/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMNXGIQPMJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)

![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)

![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)

![1,7-dimethyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2817711.png)